molecular formula C17H22N2O3 B2687405 4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide CAS No. 1311586-50-1

4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide

Cat. No. B2687405
CAS RN: 1311586-50-1
M. Wt: 302.374
InChI Key: SOXBCXPYCSGCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide, commonly known as ACPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. ACPB is a member of the amide family and is synthesized through a multi-step process that involves the reaction of several chemical reagents.

Scientific Research Applications

ACPB has been the subject of extensive research due to its potential applications in various fields. In medicinal chemistry, ACPB has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, ACPB has been investigated for its potential use as a drug delivery vehicle due to its ability to form stable complexes with a variety of drugs. In material science, ACPB has been studied for its potential use as a polymer additive due to its ability to improve the mechanical properties of polymers.

Mechanism of Action

The exact mechanism of action of ACPB is not fully understood, but it is believed to act through the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. ACPB has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
ACPB has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. Additionally, ACPB has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting that it may have potential applications in the treatment of type 2 diabetes. ACPB has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of several types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of ACPB is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new pain medications. Additionally, ACPB has been shown to exhibit good stability and solubility, which makes it a suitable candidate for use in drug delivery applications. However, one of the main limitations of ACPB is its relatively low yield and purity, which can make it difficult to work with in large-scale experiments.

Future Directions

There are several potential future directions for research on ACPB. One area of interest is the development of new pain medications based on ACPB, either as standalone drugs or as drug delivery vehicles. Additionally, further research is needed to fully understand the mechanism of action of ACPB and its potential applications in the treatment of type 2 diabetes and cancer. Finally, there is potential for further research into the use of ACPB as a polymer additive, particularly in the development of high-performance materials.

Synthesis Methods

The synthesis of ACPB involves a multi-step process that begins with the reaction of 3-acetylphenol with butyryl chloride to produce 4-(3-acetylphenoxy)butyric acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 1-cyanobutane to produce ACPB. The yield of this process is typically around 50%, and the purity of the final product can be increased through recrystallization or other purification methods.

properties

IUPAC Name

4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-3-6-15(12-18)19-17(21)9-5-10-22-16-8-4-7-14(11-16)13(2)20/h4,7-8,11,15H,3,5-6,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXBCXPYCSGCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)CCCOC1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.